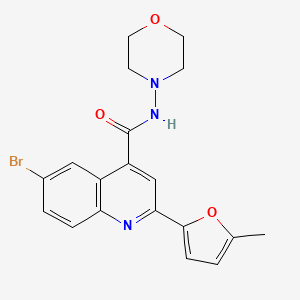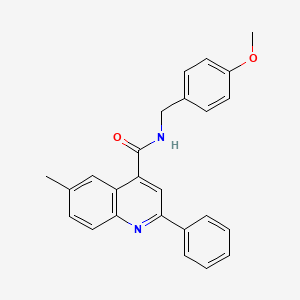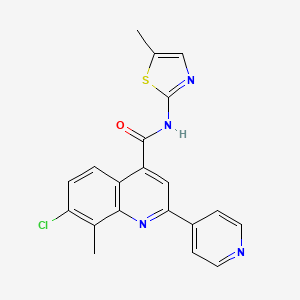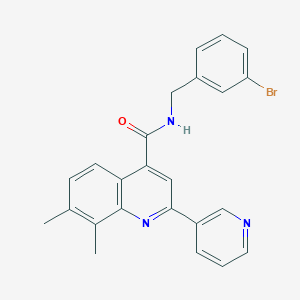
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamides, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and angiogenesis, as well as the suppression of inflammatory responses.
Biochemical and Physiological Effects:
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has been shown to exhibit potent inhibitory activity against a range of kinases, including EGFR and VEGFR. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis. In vivo studies have shown that it can inhibit tumor growth and angiogenesis in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide is its high potency and selectivity against kinases. This makes it a useful tool for studying kinase signaling pathways in vitro and in vivo. However, its high potency may also pose a challenge for dosing in animal models, as it may require high concentrations to achieve therapeutic effects. Another limitation is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Future Directions
There are several future directions for the study of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide. One direction is the development of analogs with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Another direction is the investigation of its potential as a combination therapy with other kinase inhibitors or chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Scientific Research Applications
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against a range of kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play important roles in cancer cell proliferation and angiogenesis, making them attractive targets for cancer therapy. 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-2-5-18(26-12)17-11-15(14-10-13(20)3-4-16(14)21-17)19(24)22-23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZHQYTXXBUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-6-chloro-2-(2-pyridinyl)quinoline](/img/structure/B3500431.png)
![6-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500438.png)
![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3500443.png)
![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3500453.png)

![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500471.png)

![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500495.png)
![methyl N-{[7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3500496.png)
